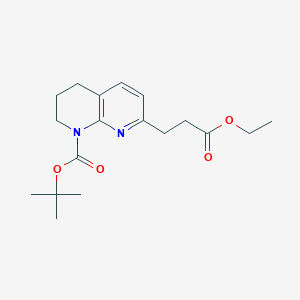

4-(1,3-Thiazol-2-yl)butan-1-ol

Overview

Description

4-(1,3-Thiazol-2-yl)butan-1-ol is a synthetic organic compound that belongs to the category of thiazole derivatives. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .

Molecular Structure Analysis

Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications

Comprehensive Analysis of 4-(1,3-Thiazol-2-yl)butan-1-ol Applications: The compound “4-(1,3-Thiazol-2-yl)butan-1-ol” belongs to the class of thiazole derivatives, which are known for their diverse biological activities. Below are detailed sections focusing on unique applications inferred from the general properties of thiazole derivatives and related research:

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. They can be designed and synthesized to target various cancer cell lines, offering a pathway for developing new therapeutic agents .

Agrochemical Use

Some thiazole compounds have shown potential as agrochemicals, particularly as root growth stimulants. They can influence endogenous hormone levels and play a role in controlling root development .

Antioxidant Properties

Thiazole derivatives can exhibit potent antioxidant activity. This property is valuable in combating oxidative stress-related diseases and could be leveraged in pharmaceutical development .

Cytotoxicity Against Tumor Cells

Certain thiazoles have been reported to possess cytotoxicity activity against human tumor cell lines, which could be harnessed for treating various forms of cancer .

Medicinal Chemistry

The thiazole nucleus is a significant component in many medicinally relevant molecules. It’s versatility allows for the creation of drugs with varied therapeutic effects, including anticancer medications .

Mechanism of Action

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including topoisomerase ii , tubulin , and various kinases . These targets play crucial roles in cellular processes such as DNA replication, cell division, and signal transduction.

Mode of Action

For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . Other thiazole derivatives have been found to inhibit tubulin polymerization .

Biochemical Pathways

For example, some thiazole derivatives inhibit the function of topoisomerase II, disrupting DNA replication and leading to cell death . Others inhibit tubulin polymerization, affecting cell division .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution in the body.

Result of Action

Thiazole derivatives have been reported to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents may suggest that the compound’s action could be influenced by the chemical environment in which it is present.

properties

IUPAC Name |

4-(1,3-thiazol-2-yl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c9-5-2-1-3-7-8-4-6-10-7/h4,6,9H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSIMWMUVCCGDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Thiazol-2-yl)butan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(tert-Butoxycarbonyl)spiro[chromene-2,4'-piperidine]-4-carboxylic acid](/img/structure/B1374792.png)

![(3Ar,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1374793.png)